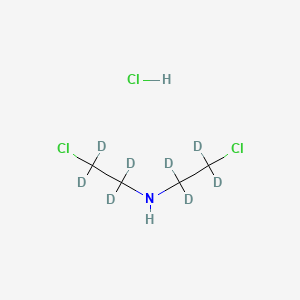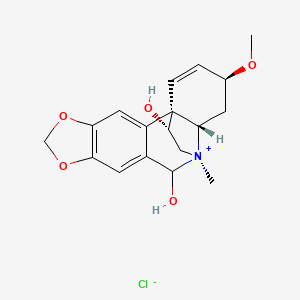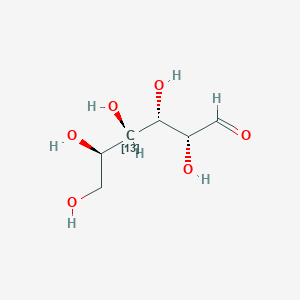
D-Galactose-13C-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-13C-3, also known as D-(+)-Galactose-13C-3, is a stable isotope-labeled compound. It is a form of D-Galactose where the carbon-13 isotope is incorporated at the third carbon position. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-13C-3 involves the incorporation of the carbon-13 isotope into the D-Galactose molecule. This is typically achieved through chemical synthesis where the carbon-13 isotope is introduced at the desired position in the molecule. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope at the correct position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and precise control of reaction conditions to ensure the consistent incorporation of the carbon-13 isotope .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-13C-3 undergoes various chemical reactions typical of aldohexoses. These include:
Oxidation: this compound can be oxidized to form D-Galactonic acid.
Reduction: It can be reduced to form D-Galactitol.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and methanol can be used for acetylation and methylation reactions, respectively.
Major Products
Oxidation: D-Galactonic acid.
Reduction: D-Galactitol.
Substitution: Various esters and ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
D-Galactose-13C-3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of galactose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of galactose in cellular processes.
Medicine: Utilized in diagnostic tests to evaluate liver function and in the development of galactose-based drug delivery systems.
Industry: Applied in the production of low-calorie sweeteners and as a raw material for biomass fuel production .
Mecanismo De Acción
The mechanism of action of D-Galactose-13C-3 involves its incorporation into metabolic pathways where it acts similarly to natural D-Galactose. It is metabolized through the Leloir pathway, where it is first converted to galactose-1-phosphate by galactokinase. This is followed by conversion to uridine diphosphate galactose by galactose-1-phosphate uridyltransferase. The labeled carbon allows researchers to track the metabolic fate of galactose and study its effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-13C-3: Another stable isotope-labeled hexose used in metabolic studies.
D-Fructose-13C-3: A ketohexose labeled with carbon-13 at the third position.
D-Mannose-13C-3: An aldohexose similar to D-Galactose but differing in the configuration of the hydroxyl group at the second carbon
Uniqueness
D-Galactose-13C-3 is unique due to its specific labeling at the third carbon position, which allows for precise tracking in metabolic studies. Its role as a C-4 epimer of glucose also provides unique insights into the differences in metabolic pathways and the specific roles of galactose in biological systems .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6+1 |
Clave InChI |
GZCGUPFRVQAUEE-GFDIWXKRSA-N |
SMILES isomérico |
C([C@H]([13C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


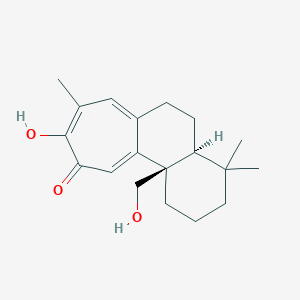
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
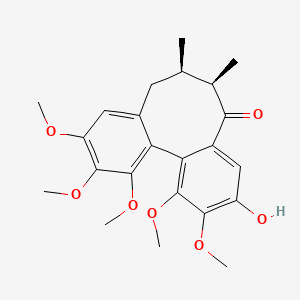


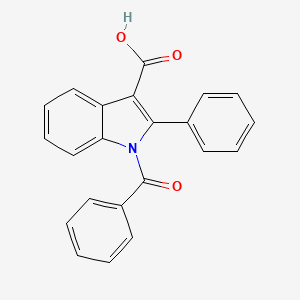
![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)

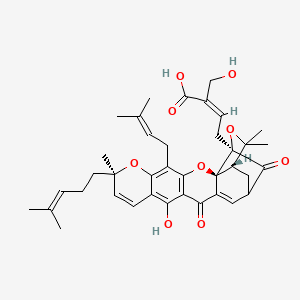
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
